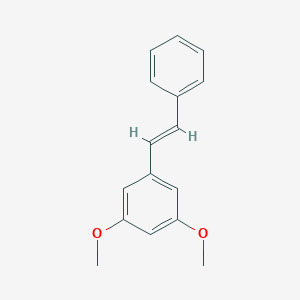

3,5-Dimethoxystilbene

Beschreibung

Contextualization of Stilbenoids in Natural Product Chemistry

Stilbenoids represent a significant class of phenolic compounds found throughout the plant kingdom. mdpi.com Structurally, they are characterized by a C6-C2-C6 backbone, consisting of two aromatic rings linked by an ethylene (B1197577) bridge. mdpi.comwikipedia.org In biochemical terms, stilbenoids belong to the phenylpropanoid family and share a significant portion of their biosynthetic pathway with chalcones. wikipedia.org These compounds are often synthesized by plants as secondary metabolites in response to external stimuli such as UV radiation or infection, functioning as phytoalexins, which are antimicrobial substances that contribute to the plant's defense system. wikipedia.orgisnff-jfb.com The class of stilbenoids includes well-known compounds like resveratrol (B1683913), piceatannol (B1677779), and pterostilbene (B91288). isnff-jfb.com Research into stilbenoids is a dynamic area of natural product chemistry, driven by their wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. acs.org

Significance of 3,5-Dimethoxystilbene within Stilbenoid Research

Within the diverse family of stilbenoids, this compound, also known as pinosylvin (B93900) dimethyl ether, has emerged as a compound of particular interest. cymitquimica.com It is a naturally occurring derivative of pinosylvin. biorxiv.org The presence of two methoxy (B1213986) groups on one of the phenyl rings influences its chemical properties, such as its solubility in organic solvents, and may modulate its biological activity compared to its hydroxylated parent compounds. cymitquimica.com Its identification in various plant species and its demonstrated biological effects have prompted further investigation into its potential applications. cymitquimica.comfrontiersin.org

Scope and Research Objectives of the Academic Review

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The objective is to consolidate current scientific knowledge by strictly adhering to its chemical profile, methods of synthesis and biosynthesis, natural sources, and documented biological activities. The review will present detailed research findings and utilize data tables to summarize key information, serving as an authoritative resource for researchers in the fields of natural product chemistry, pharmacology, and botany.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGTLDPTJMNET-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016205 | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21956-56-9, 78916-49-1 | |

| Record name | trans-3,5-Dimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOSYLVIN DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of 3,5 Dimethoxystilbene

3,5-Dimethoxystilbene is an organic compound characterized by a stilbene (B7821643) core structure. cymitquimica.com This core consists of two phenyl rings connected by an ethylene (B1197577) double bond. The "trans" or (E) isomer is the more stable configuration due to reduced steric hindrance between the aromatic rings. mdpi.comcymitquimica.com The defining feature of this molecule is the presence of two methoxy (B1213986) groups (-OCH₃) at the 3 and 5 positions of one of the phenyl rings. cymitquimica.com These methoxy groups enhance its solubility in organic solvents. cymitquimica.com The compound is typically a solid at room temperature. cymitquimica.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21956-56-9 (trans-isomer) glpbio.com |

| Molecular Formula | C₁₆H₁₆O₂ sigmaaldrich.comglpbio.com |

| Molecular Weight | 240.30 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Solubility | Soluble in DMSO (100 mg/mL) glpbio.com |

| Isomeric Form | Exists as trans (E) and cis (Z) isomers mdpi.com |

This table is interactive. Click on the headers to sort.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 3,5-Dimethoxystilbene

The total synthesis of this compound can be achieved through several established methodologies, allowing for the efficient construction of the 1,2-diarylethylene core.

Wittig-Horner Condensation Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely utilized method for the synthesis of alkenes with high (E)-stereoselectivity. wikipedia.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a benzylphosphonate with a benzaldehyde (B42025) derivative.

A general approach involves the preparation of 3,5-dimethoxybenzyl phosphonate, which is then reacted with benzaldehyde in the presence of a base to yield this compound. For instance, 3,5-dimethoxybenzyl bromide can be reacted with triethyl phosphite (B83602) to form the corresponding phosphonate. google.com This phosphonate is then deprotonated with a base like sodium methoxide (B1231860) to generate the nucleophilic carbanion, which subsequently reacts with an aldehyde. mdpi.com The resulting phosphate (B84403) byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The reaction conditions, such as the choice of base and solvent, can influence the yield and the E/Z isomeric ratio of the final product. cdnsciencepub.com While the Wittig-Horner reaction is highly effective for many stilbenes, the synthesis of sterically hindered analogs can sometimes lead to lower yields or require more forcing conditions. rsc.org

A specific example for a derivative involves the synthesis of (E)-1,3-dichloro-2-(3,5-dimethoxystyryl)benzene. google.com 3,5-Dimethoxybenzyl bromide is first converted to 3,5-dimethoxybenzyl phosphonate using triethyl phosphite. This phosphonate is then reacted with 2,6-dichlorobenzaldehyde (B137635) in the presence of a base to yield the target stilbene (B7821643) derivative. google.com

Heck Coupling Reactions

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide (or triflate) and an alkene. scirp.org This methodology has been successfully applied to the synthesis of resveratrol (B1683913) and its analogs, including precursors to this compound. google.com

A notable application involves the coupling of 3,5-dimethoxybenzoyl chloride with 4-acetoxystyrene (B54282) using a palladium catalyst to form (E)-4-acetoxy-3',5'-dimethoxystilbene. google.com This intermediate can be further processed to generate other valuable stilbenoids. The Heck reaction generally exhibits high trans-selectivity, which is advantageous for synthesizing the more stable (E)-isomer of stilbenes. scirp.org The reaction typically employs a palladium source, such as palladium(II) acetate (B1210297) or palladium(II) chloride, a base (e.g., triethylamine, potassium carbonate), and often a phosphine (B1218219) ligand. scirp.orgsctunisie.org The choice of solvent, base, and ligand can significantly impact the reaction's efficiency and yield. scirp.orgresearchgate.net Microwave irradiation has also been shown to promote Heck coupling reactions, sometimes with very low catalyst loadings. scirp.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 3,5-Dimethoxybenzoyl chloride | 4-Acetoxystyrene | Palladium catalyst | Trialkylamine | - | (E)-4-Acetoxy-3',5'-dimethoxystilbene | - | google.com |

| Iodobenzene | Styrene | Pd(OAc)₂ | KOAc | Water | Stilbene | High | scirp.org |

| Bromobenzene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | Stilbene | Moderate | sctunisie.org |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC complex | Na₂CO₃ | DMA | 4-Nitro-stilbene | up to 99% | researchgate.net |

Reductive Lithiation and Electrophilic Trapping

Reductive lithiation offers an alternative route for generating key intermediates in stilbene synthesis. This method involves the use of lithium metal in the presence of a catalytic amount of an electron carrier, such as naphthalene (B1677914), to generate a highly reactive organolithium species.

For example, the reductive lithiation of 3,5-dimethoxybenzyl methyl ether can be performed using lithium wire and a catalytic amount of naphthalene in dry tetrahydrofuran (B95107) at low temperatures, leading to the quantitative generation of 3,5-dimethoxybenzyllithium. researchgate.net This organometallic intermediate can then be trapped with various electrophiles. While not a direct coupling to form the stilbene backbone in one step, this method is crucial for creating functionalized precursors. For instance, the resulting benzyllithium (B8763671) can react with an aldehyde to form a secondary alcohol, which can then be dehydrated to the corresponding stilbene. This approach has been used to synthesize various 5-substituted resorcinols and could be adapted for stilbene synthesis. researchgate.net

Other Established Synthetic Procedures

Beyond the aforementioned methods, other classical organic reactions have been employed for the synthesis of stilbenes.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgunacademy.com This reaction has been utilized in the synthesis of various cinnamic acid derivatives, which can be precursors to stilbenes. wikipedia.org For example, it is a key step in some laboratory syntheses of resveratrol. byjus.com

Reductive coupling reactions , such as the McMurry reaction, provide a direct method for synthesizing symmetrical stilbenes by the dimerization of two aldehyde molecules. fu-berlin.de This reaction typically uses low-valent titanium reagents generated from sources like TiCl₃ and a reducing agent (e.g., LiAlH₄). rsc.orgfu-berlin.de This method has been used to produce 3,3′,5,5′-tetramethoxystilbene from 3,5-dimethoxybenzaldehyde. google.com More recently, photoredox-catalyzed reductive coupling of aromatic aldehydes has emerged as a method to synthesize stilbenes, including a cross-coupling between benzaldehyde and 3,5-dimethoxybenzaldehyde. rsc.org

Synthesis of this compound Analogs and Derivatives

The structural modification of this compound is a key strategy to develop new compounds with potentially enhanced or novel biological activities. These modifications often focus on the stilbene backbone.

Structural Modification at the Stilbene Backbone

Modifications at the stilbene backbone involve altering the substitution pattern on the aromatic rings or the vinylic bridge. A variety of analogs have been synthesized by introducing different functional groups to the phenyl rings. nih.gov For example, C-prenylated analogs of stilbenoid methyl ethers have been synthesized via a Horner-Wadsworth-Emmons reaction between a C-prenylated aldehyde and a phosphonate derived from 3,5-dimethoxybenzoic acid. google.com This multi-step synthesis highlights the versatility of established synthetic methods for creating complex analogs.

The synthesis of hydroxylated and ferrocenyl-stilbene analogs has also been reported, often employing Wittig reactions as a key step. rsc.org The introduction of methoxy (B1213986) groups is a common strategy to improve the membrane permeability of stilbenoids. rsc.org Furthermore, the synthesis of thiazole-based stilbene analogs has been explored to develop novel compounds with specific biological targets. fu-berlin.de These synthetic efforts demonstrate the broad scope for creating a diverse library of this compound derivatives by modifying the core stilbene structure. nih.gov

| Parent Compound | Modification Strategy | Key Reaction | Synthesized Analog Example | Reference |

| This compound | C-prenylation | Horner-Wadsworth-Emmons | C-prenylated stilbenoid methyl ether | google.com |

| This compound | Introduction of thiazole (B1198619) ring | Condensation | Thiazole-based stilbene analog | fu-berlin.de |

| Resveratrol (related stilbenoid) | Introduction of ferrocenyl group | Wittig Reaction | Ferrocenyl-stilbene analog | rsc.org |

| This compound | Halogenation, Nitration, etc. on phenyl rings | Various | 27 new derivatives synthesized | nih.gov |

Introduction of Diverse Substituents on Phenyl Rings

The substitution pattern on the phenyl rings of the this compound framework is a key determinant of its biological activity. Researchers have developed numerous synthetic protocols to introduce a wide array of substituents, thereby creating libraries of analogues for structure-activity relationship (SAR) studies.

Common synthetic methodologies for introducing substituents include cross-coupling reactions such as the Suzuki and Heck reactions. nih.govnih.gov The Suzuki reaction, for instance, involves the palladium-catalyzed coupling of an organoboron compound with a halide. nih.gov This method has been employed to synthesize 3,5-dimethoxy analogues with a variety of substituents at the 2', 3', 4', and 5' positions of the second phenyl ring. lookchem.com The starting materials for these syntheses often involve appropriately substituted benzaldehydes and benzyl (B1604629) halides or their corresponding phosphonium (B103445) ylides for Wittig-type reactions. researchgate.net

In one study, a series of this compound derivatives were synthesized to explore their potential as pest management agents. This work yielded twenty-seven new compounds with diverse substitutions. researchgate.net Another research effort focused on creating thiazole-based stilbene analogs, where various benzaldehydes were reacted with phosphonates via the Wittig-Horner reaction to introduce substituted phenyl rings. rsc.org The introduction of fluorine-containing moieties has also been explored to potentially enhance the fungicidal activities of stilbene derivatives. researchgate.net

The following table summarizes examples of synthetic methods used to introduce diverse substituents onto the phenyl rings of stilbene cores.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium complex, Base | Substituted biaryls | nih.gov |

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkenes | unimi.it |

| Wittig-Horner Reaction | Phosphonate, Aldehyde | Base | (E)-Alkenes | rsc.org |

Derivatization for Enhanced Biological Activity or Stability

Derivatization of this compound is a critical strategy to improve its therapeutic potential by enhancing biological activity or increasing metabolic stability. Methoxylation, in particular, has been shown to protect flavonoids and stilbenes from rapid metabolism and excretion, thereby improving their biostability. nih.gov The inherent 3,5-dimethoxy substitution pattern of the parent compound already contributes to this stability compared to its hydroxylated analogue, resveratrol.

Further derivatization often focuses on modifying the stilbene backbone or the unsubstituted phenyl ring to modulate bioactivity. For example, the introduction of additional methoxy groups or other functionalities can alter the molecule's interaction with biological targets. Studies have shown that methoxylated stilbenes can exhibit different biological effects, such as inducing cell-cycle arrest at different points compared to their hydroxylated counterparts. nih.gov

In the pursuit of novel fungicidal agents, derivatives of this compound have been synthesized and tested against various phytopathogenic fungi. Certain substitutions led to compounds with strong inhibitory effects on Colletotrichum species. researchgate.net Similarly, other analogues have demonstrated moderate inhibitory activity against human pathogens like Cryptococcus neoformans and Staphylococcus aureus. researchgate.net The synthesis of these derivatives often involves standard organic reactions to introduce functional groups that can enhance binding to target enzymes or disrupt microbial cell membranes. researchgate.net For instance, research has indicated that the fungicidal mechanism of some stilbene derivatives is linked to the disruption of membrane permeability. researchgate.net

Synthesis of Dimers and Oligostilbenoids

The natural occurrence and potent biological activities of resveratrol oligomers have spurred interest in the synthesis of dimers and higher-order oligomers of related stilbenoids, including this compound. researchgate.net These complex molecules can be formed through oxidative coupling reactions, which mimic their biosynthesis in plants. dntb.gov.ua

Metal-catalyzed oxidative coupling is a common method to achieve the dimerization of stilbenes. google.com Reagents such as iron(III) chloride (FeCl₃), silver acetate (AgOAc), and others have been used to promote the coupling of resveratrol and its analogues. dntb.gov.uagoogle.com The choice of oxidant and solvent system can influence the regioselectivity and stereoselectivity of the coupling, leading to a variety of dimeric skeletons. dntb.gov.ua For example, treating resveratrol with FeCl₃ in a methanol-water system can yield trans-ε-viniferin, a resveratrol dimer. google.com While specific examples detailing the dimerization of this compound are less common in the literature, these established methods for resveratrol provide a template for such syntheses.

Enzymatic methods, often employing peroxidases like horseradish peroxidase (HRP), also offer a biomimetic route to stilbene dimers. nih.govdigitellinc.com These enzymatic reactions can exhibit high selectivity. For example, HRP-catalyzed oxidation of resveratrol can lead to specific dimers, with the pH of the reaction medium influencing the product distribution. google.com Recent research has also highlighted the role of specific plant peroxidases, such as Vitis vinifera peroxidase 4 (VvPRX4), in the oligomerization of resveratrol, converting it into dimers and even trimers and tetramers. nih.gov

The synthesis of complex oligostilbenoids often requires multi-step total synthesis, involving the construction of key intermediates such as 2,3-diarylbenzofurans, which are then further elaborated to form the final oligomeric structure. lookchem.com

Stereochemical Considerations in Synthesis (cis/trans isomers)

The ethylene (B1197577) bridge in stilbenes allows for the existence of geometric isomers, designated as cis (Z) and trans (E). These isomers can have significantly different physical, chemical, and biological properties. The trans isomer is generally more stable due to reduced steric hindrance between the phenyl rings. Consequently, controlling the stereochemical outcome of the central double bond is a critical aspect of this compound synthesis.

Several classic olefination reactions are employed for the synthesis of stilbenes, with varying degrees of stereoselectivity:

Wittig Reaction : This reaction, involving a phosphonium ylide and an aldehyde, is one of the most common methods for stilbene synthesis. The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (e.g., when the R group is an electron-withdrawing group) typically yield the (E)-alkene with high selectivity. google.com In contrast, non-stabilized ylides often favor the formation of the (Z)-alkene. google.com The synthesis of this compound has been accomplished via the Wittig reaction, often resulting in a mixture of cis and trans isomers that may require separation.

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are generally more reactive. This method almost exclusively produces the (E)-isomer, making it a highly stereoselective choice for synthesizing trans-stilbenes. rsc.org The high (E)-selectivity is attributed to the thermodynamic stability of the intermediate leading to the trans product.

Heck Reaction : This palladium-catalyzed cross-coupling of an aryl halide with an alkene is another powerful tool for stilbene synthesis. The Heck reaction typically shows a high preference for the formation of the trans isomer. The mechanism involves a syn-addition of the aryl group and the palladium catalyst to the alkene, followed by a syn-elimination of palladium hydride, which generally leads to the thermodynamically favored trans product.

Perkin Reaction : The Perkin reaction can also be adapted to synthesize stilbenes. It involves the condensation of an aromatic aldehyde with a phenylacetic acid. Subsequent decarboxylation of the intermediate cinnamic acid derivative can lead to stilbenes. The stereoselectivity of this process can be influenced by the substitution pattern of the reactants. For instance, studies on resveratrol synthesis using the Perkin methodology have shown that decarboxylation of E-2,3-diarylacrylic acids can surprisingly yield stilbenes with a Z-configuration. nih.gov

The following table provides a summary of the typical stereochemical outcomes for these key reactions.

| Synthesis Method | Typical Stereoselectivity | Factors Influencing Stereochemistry | Ref |

| Wittig Reaction | Variable (Z or E) | Ylide stability (stabilized ylides favor E, non-stabilized favor Z) | google.com |

| Horner-Wadsworth-Emmons | High (E) | Thermodynamic control | rsc.org |

| Heck Reaction | High (E) | Mechanism of syn-addition and syn-elimination | |

| Perkin Reaction | Variable | Substitution pattern, decarboxylation conditions | nih.gov |

The distinct biological activities of cis and trans isomers necessitate careful stereochemical control and characterization. For example, the antioxidant activity of cis-hydroxystilbenes has been found to be lower than that of their corresponding trans isomers.

Antimicrobial Activities

The antimicrobial properties of this compound and its analogs have been evaluated against several bacterial and fungal strains.

Research has shown that analogs of this compound exhibit moderate inhibitory activity against certain bacteria. nih.gov Specifically, testing has been conducted against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov One study highlighted that the phenolic stilbene (E)-3-hydroxy-5-methoxystilbene, a related compound, demonstrated selective inhibition against various Gram-positive bacteria, including MRSA. nih.gov The minimum inhibitory concentration (MIC) for this compound against MRSA was reported to be 32 μg/mL. nih.gov

Table 1: Antibacterial Activity of this compound Analogs and Related Compounds

| Bacterium | Compound | Activity |

|---|---|---|

| Staphylococcus aureus | This compound analogs | Moderate inhibition nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound analogs | Moderate inhibition nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | (E)-3-hydroxy-5-methoxystilbene | MIC: 32 μg/mL nih.gov |

The antifungal potential of this compound derivatives has been investigated against several plant and human pathogenic fungi. Certain analogs have demonstrated strong inhibitory effects against Colletotrichum species. nih.gov Additionally, moderate inhibitory activity has been observed against Cryptococcus neoformans. nih.gov

Table 2: Antifungal Activity of this compound Analogs

| Fungus | Compound | Activity |

|---|---|---|

| Colletotrichum species | This compound analogs (6a, 7a, 7e) | Strong inhibition nih.gov |

Antibacterial Efficacy (e.g., against Staphylococcus aureus, MRSA, Mycobacterium intracellulare, M. tuberculosis)

Antiparasitic Activities

The compound has also been assessed for its effectiveness against various parasites, including mosquito larvae, nematodes, and Leishmania.

Analogs of this compound have demonstrated significant larvicidal activity against Aedes aegypti, the yellow fever mosquito. nih.gov Two specific analogs, compounds 11 and 12, exhibited strong efficacy with LC₅₀ values of 45.31 μM and 49.93 μM, respectively. nih.govresearchgate.net These compounds were effective against both pesticide-susceptible and pyrethroid-resistant strains of Ae. aegypti larvae, although their activity against adult mosquitoes was low. nih.gov

Table 3: Larvicidal Activity of this compound Analogs against Aedes aegypti

| Compound | LC₅₀ (μM) |

|---|---|

| Analog 11 | 45.31 nih.govresearchgate.net |

The nematicidal properties of this compound analogs have been tested against the root-knot nematode, Meloidogyne incognita. Certain derivatives, at concentrations of 83.3 or 166.7 μg/ml, were found to reduce the mobility of second-stage juveniles (J2). nih.gov However, these compounds had minimal to no effect on J2 when directly exposed, nor did they suppress the hatching of M. incognita eggs. nih.gov

Table 4: Nematicidal Activity of this compound Analogs against Meloidogyne incognita

| Compound | Concentration (μg/ml) | Effect |

|---|

In vitro studies have demonstrated the antileishmanial activity of this compound. The compound was found to be the most active against amastigotes of Leishmania braziliensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgnih.gov It exhibited a median lethal concentration (LC₅₀) of 4.18 μg/ml (17.40 μM) and a selectivity index of 3.55. frontiersin.orgnih.gov

Table 5: Antileishmanial Activity of this compound against Leishmania braziliensis

| Parameter | Value |

|---|---|

| Median Lethal Concentration (LC₅₀) | 4.18 μg/ml (17.40 μM) frontiersin.orgnih.gov |

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)

The compound this compound has been evaluated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org In in vitro studies, this compound demonstrated moderate activity against the amastigote form of T. cruzi. frontiersin.org

Research stemming from the bioguided analysis of sawdust from Clathrotropis brunnea Amshoff identified this compound as one of the active metabolites. frontiersin.org While it was found to be highly effective against Leishmania braziliensis, its effect on T. cruzi was less pronounced. frontiersin.org Specifically, it recorded a median effective concentration (EC₅₀) of 27.7 µg/mL (115.36 µM) against T. cruzi amastigotes. frontiersin.org In contrast, another isolated compound, the flavanone (B1672756) pinostrobin, showed higher activity against T. cruzi with an EC₅₀ of 18.2 µg/mL. frontiersin.org

While analogs of this compound, such as resveratrol (3,5,4′-trihydroxy stilbene) and pterostilbene (B91288) (3,5-dimethoxy-4′-hydroxy stilbene), have also shown some level of in vitro activity against related parasites like Leishmania amazonensis, the specific activity of this compound against T. cruzi remains an area of interest. frontiersin.org Another stilbene derivative, trans-1,3-dimethoxy-5-(4-methoxystyryl) benzene (B151609) (ST18), was found to be the most potent in a series of compounds tested against T. cruzi, showing high efficacy against intracellular amastigotes, even more so than the reference drug Nifurtimox. nih.gov

Table 1: In Vitro Antitrypanosomal Activity of this compound

| Compound | Parasite Form | EC₅₀ (µg/mL) | EC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound | T. cruzi amastigotes | 27.7 | 115.36 | frontiersin.org |

Anti-Inflammatory Effects

This compound is a stilbenoid compound that has been investigated for its potential anti-inflammatory properties. cymitquimica.comsigmaaldrich.com Stilbenoids as a class, including the well-known resveratrol, are recognized for their anti-inflammatory activities, which are often linked to their ability to modulate key inflammatory pathways and enzymes. thieme-connect.comremedypublications.com Research into this compound and its analogs explores these effects through various mechanisms. researchgate.netmuni.cz

Modulation of Inflammatory Biomarkers

Studies on stilbenoids have shown their capacity to modulate the expression of inflammatory biomarkers. nih.govplos.orgmdpi.com Specifically, certain non-prenylated stilbenoids can attenuate the expression of tumor necrosis factor-alpha (TNF-α) following stimulation by lipopolysaccharide (LPS). muni.cz This modulation is a key indicator of anti-inflammatory potential, as TNF-α is a critical pro-inflammatory cytokine. google.com The process often involves upstream signaling pathways that regulate the gene expression of these biomarkers. muni.cz For instance, some stilbenoids have been observed to suppress the LPS-induced upregulation of inflammatory markers. nzdr.ru

Effects on Prostaglandin (B15479496) E2 Production

The inhibition of prostaglandin E2 (PGE2) production is a significant mechanism for anti-inflammatory action. remedypublications.com Research has demonstrated that dimethoxystilbene compounds can be potent inhibitors of PGE2. mdpi.com Studies on various stilbenoids have confirmed their anti-inflammatory properties by showing their ability to inhibit PGE2 production. mdpi.comresearchgate.net For example, in one study, several stilbenoid compounds, including resveratrol, displayed good PGE2 inhibitory activity in radioimmunoassay tests. mdpi.com Another study highlighted that compounds isolated from Dracaena loureiri, including 4-hydroxy-3',5'-dimethoxystilbene, showed potent inhibitory activity against cyclooxygenase (COX) enzymes, which are directly involved in the synthesis of prostaglandins (B1171923). remedypublications.comresearchgate.net

Interaction with NF-κB/AP-1 Pathways

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in the inflammatory response, controlling the expression of many pro-inflammatory genes. google.com Stilbenoids have been shown to interact with these pathways. muni.cz In studies using THP-1 human monocytic leukemia cells, most of the tested stilbenoids were able to reduce the LPS-stimulated activation of NF-κB/AP-1. muni.cz This attenuation of NF-κB/AP-1 activity is a crucial step in their anti-inflammatory effect, leading to a subsequent reduction in the expression of cytokines like TNF-α. muni.cz The mechanism for this regulation involves inhibiting the phosphorylation of MAPKs, which are upstream regulators of the NF-κB/AP-1 pathways. muni.cz Molecular docking studies have further supported the interaction of these compounds with NF-κB. muni.cz Pterostilbene, a close analog of this compound, has been shown to be as potent as resveratrol in inhibiting activated NF-κB and AP-1 in mouse epidermis. thegoodscentscompany.com

Inhibition of COX-1, COX-2, and 5-LOX

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. muni.cz The inhibition of these enzymes is a primary target for anti-inflammatory drugs. thieme-connect.com A comprehensive screening of twenty-five stilbenoids revealed their ability to inhibit COX-1, COX-2, and 5-LOX. muni.cz While some stilbenoids like piceatannol (B1677779) and pterostilbene showed promising activity against 5-LOX, and resveratrol demonstrated significant inhibition of both COX-1 and COX-2, the specific inhibitory data for this compound from this broad screening was not singled out. muni.cz However, related stilbenoids from Dracaena loureiri, including 4-hydroxy-3',5'-dimethoxystilbene, were found to be potent, non-selective inhibitors of both COX-1 and COX-2, with IC₅₀ values in the low micromolar range. researchgate.net This suggests that the structural backbone shared with this compound is conducive to COX inhibition. researchgate.net

Antioxidant and Pro-oxidant Properties

This compound has demonstrated both antioxidant and pro-oxidant properties depending on the experimental model. nih.gov In a cell-free assay measuring the inhibition of lipid peroxidation in linoleic acid, this compound was among the most effective compounds, following trans-stilbene (B89595) and pterostilbene. nih.gov This indicates a capacity to protect lipids from oxidative damage. nih.gov

However, in a cellular model using THP-1 macrophage-like cells subjected to pyocyanin-induced oxidative stress, this compound exhibited a pro-oxidant effect. nih.gov It caused a less significant, yet present, increase in the production of reactive oxygen species (ROS). nih.gov This dual role highlights the complexity of stilbenoid activity, where a compound can act as an antioxidant in one context (e.g., cell-free chemical assay) and a pro-oxidant in another (e.g., a complex cellular environment). nih.gov

Table 2: Antioxidant and Pro-oxidant Effects of this compound

| Assay Type | Model | Effect Observed | Finding | Source |

|---|---|---|---|---|

| Antioxidant | Cell-free lipid peroxidation | Antioxidant | Effectively diminished lipid peroxidation | nih.gov |

| Pro-oxidant | Cellular (THP-1 macrophages) | Pro-oxidant | Increased production of Reactive Oxygen Species (ROS) | nih.gov |

Free Radical Scavenging Capabilities

Enzyme Modulation and Inhibition

Topoisomerase I is a key enzyme involved in DNA replication and transcription, making it a target for anticancer drug development. acgpubs.orgnih.gov Topoisomerase inhibitors are broadly classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with other steps in the enzyme's action. acgpubs.org Preclinical studies have identified this compound and its analogs as having potential inhibitory effects on topoisomerase I.

In a study utilizing a yeast-based assay to screen for topoisomerase I inhibitors, a compound closely related to this compound, 3′-hydroxy-2,5′-dimethoxystilbene, demonstrated growth inhibitory activity against yeast cells in a galactose medium, suggesting topoisomerase I poisoning as a possible mechanism. acgpubs.org While direct data on this compound was not presented in this specific assay, the activity of its analog highlights the potential of the dimethoxystilbene scaffold in this regard. The search for novel topoisomerase inhibitors from natural sources remains an active area of research. acgpubs.org

Mixed-function oxygenases (MFOs), a group of enzymes that includes cytochrome P450s, are involved in the metabolism of various xenobiotics. nih.gov The induction of MFO activity, often measured by ethoxyresorufin-O-deethylase (EROD) activity, is a known response to certain environmental compounds. nih.govresearchgate.net

Studies have shown that this compound can induce MFO activity. In a rat hepatoma cell line (H4IIE), this compound was the most potent inducer of EROD activity among the tested stilbenes, which also included pinosylvin (B93900) and 3-hydroxy-5-methoxystilbene. nih.gov Furthermore, in vivo studies with juvenile rainbow trout showed that exposure to this compound resulted in a fourfold increase in EROD activity compared to controls. nih.gov However, the induction potency of this compound was significantly lower than that of retene (B1680549) and TCDD. nih.gov

Table 2: Induction of EROD Activity by Stilbenes

| Compound | In Vitro (H4IIE cells) | In Vivo (Rainbow Trout) |

| This compound (P3) | Most potent among tested stilbenes | 4-fold increase over control |

| Pinosylvin (P1) | Less potent than P3 | No induction |

| 3-Hydroxy-5-methoxystilbene (P2) | Least potent among tested stilbenes | No induction |

This table summarizes the relative EROD induction by different stilbenes. nih.gov

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. mdpi.comresearchgate.net Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.commdpi.com Natural compounds, including polyphenols, are being investigated as potential inhibitors of these enzymes. mdpi.commdpi.com

While direct and detailed inhibitory data for this compound against alpha-amylase and alpha-glucosidase is not extensively covered in the provided search results, the broader class of stilbenoids and related polyphenols have shown promise. For example, various plant extracts containing polyphenols have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase in vitro. researchgate.netnih.gov The inhibitory activity is often assessed using methods like the 3,5-dinitrosalicylic acid (DNSA) method for α-amylase. nih.gov Research on related stilbene derivatives has also indicated potential for α-glucosidase inhibition, suggesting that the stilbene scaffold could be a valuable starting point for developing new enzyme inhibitors. mdpi.com

Mixed-Function Oxygenase (MFO) Induction

Other Investigated Biological Activities in Preclinical Models

In addition to the activities detailed above, preclinical studies have explored other potential biological effects of this compound and its analogs. These investigations have revealed a range of activities, highlighting the compound's potential as a lead structure for further development.

Derivatives of this compound have been synthesized and evaluated for their activity against various human pathogens. nih.gov Some of these analogs demonstrated moderate inhibitory activity against Cryptococcus neoformans, Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare. nih.govresearchgate.net Furthermore, certain synthesized derivatives have shown larvicidal activity against Aedes aegypti and inhibitory effects against agriculturally significant fungi like Colletotrichum species. nih.gov The anti-angiogenic effects of a related compound, trans-3,4-dimethoxystilbene, have also been reported, with the compound inducing both macroautophagy and apoptosis in endothelial cells. nih.gov

Occurrence in Nature

3,5-Dimethoxystilbene has been isolated from a variety of natural sources, primarily from woody plants. It is notably found in the heartwood and bark of several coniferous tree species. biorxiv.orgglpbio.com Its presence has also been unexpectedly detected in commercial soy protein isolates, though its origin in this context is still under investigation and may be a result of processing. dss.go.th

Table 2: Natural Sources of this compound

| Source Type | Species Name | Part of Organism |

|---|---|---|

| Coniferous Tree | Pinus banksiana (Jack Pine) glpbio.comchemicalbook.com | Bark glpbio.com |

| Coniferous Tree | Pinus sylvestris (Scots Pine) biorxiv.orgnih.gov | Heartwood biorxiv.orgnih.gov |

| Flowering Plant | Clathrotropis brunnea frontiersin.org | Sawdust frontiersin.org |

| Flowering Plant | Lonchocarpus punctatus researchgate.net | Inflorescence researchgate.net |

| Flowering Plant | Lindera reflexa researchgate.net | Roots researchgate.net |

| Processed Product | Commercial Soy Protein Isolates dss.go.th | - |

This table is interactive. Click on the headers to sort.

Molecular Mechanisms and Cellular Targets

Intracellular Signaling Pathway Modulation

3,5-Dimethoxystilbene and its structural analogs have been shown to interfere with several critical signaling pathways that regulate cell growth, inflammation, and survival.

While direct studies on this compound are limited, extensive research on its close analog, pterostilbene (B91288), has demonstrated significant interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, the anti-inflammatory effects of pterostilbene in colon cancer cells are mediated through the p38 MAPK pathway. thegoodscentscompany.com In other contexts, resveratrol (B1683913), the parent compound of this stilbene (B7821643) family, has been found to induce apoptosis in cancer cells through the activation of MAPK. chiro.org

Stilbenoids, as a class of compounds, have been identified as modulators of the nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) signaling pathways, which are crucial in the inflammatory response. muni.cz Studies on non-prenylated stilbenoids indicate they can attenuate the activation of NF-κB/AP-1. muni.cznih.gov This modulation occurs upstream, involving the inhibition of MAPK phosphorylation. muni.cz Molecular docking studies have further confirmed the potential interaction between stilbenoid structures and key inflammatory molecules like NF-κB. muni.cz Pterostilbene has been shown to be as potent as resveratrol in inhibiting the activation of NF-κB and AP-1 in mouse epidermis. thegoodscentscompany.com

The induction of programmed cell death (apoptosis) and autophagy is a key mechanism for the anticancer activity of many stilbenes. While direct evidence for this compound is still emerging, its hydroxylated analog, pterostilbene (4'-hydroxy-3,5-dimethoxystilbene), has been shown to be cytotoxic to human K562 chronic myelogenous leukemia cells, with an IC50 of 67 µM. jst.go.jp Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells and is effective in both sensitive and chemoresistant human bladder cancer cells where it triggers both autophagy and apoptosis. thegoodscentscompany.com Another isomer, trans-3,4-dimethoxystilbene, was found to induce both macroautophagy and apoptosis in endothelial cells. nih.gov This suggests that the dimethoxystilbene scaffold is a promising backbone for inducing these cellular processes.

The ability to halt the cell cycle is a hallmark of many anticancer agents. Stilbene derivatives have been noted for their capacity to cause cell cycle arrest in various cancer cell lines. nih.gov For example, piceatannol (B1677779), another resveratrol analog, induces G0/G1 phase cell cycle arrest in prostate cancer cells. researchgate.net Pterostilbene has also been observed to cause G0/G1-phase arrest in human acute myeloid leukemia cell lines and breast cancer cells. thegoodscentscompany.com These findings in closely related compounds suggest that this compound may also possess the potential to alter cell cycle progression, although specific studies are required for confirmation.

Induction of Autophagy and Apoptosis in Specific Cell Lines

Interaction with Molecular Targets

The biological effects of this compound are a direct result of its interaction with specific molecular targets within the cell, including enzymes and receptors involved in disease processes.

| Target Molecule | Interaction/Effect of this compound or its Analogs | Cell/System Studied | Reference |

| Topoisomerase I | Analogs of this compound have been synthesized and evaluated as potential inhibitors. | N/A (Synthesis study) | mdpi.com |

| COX-1 & COX-2 | The analog 4-hydroxy-3',5'-dimethoxystilbene showed potent, non-selective inhibition. This compound effectively diminished lipid peroxidation. | Enzyme assays | nih.govresearchgate.net |

| 5-LOX | In silico docking studies confirmed interaction between stilbenoids and 5-lipoxygenase. | In silico model | muni.cz |

| Androgen Receptor | The analog pterostilbene inhibits androgen receptor expression and signaling. | 22Rv1 castrate-resistant prostate cancer cells | umass.edunih.gov |

Detailed research findings indicate that stilbenoids can engage with multiple targets. For instance, 4-hydroxy-3',5'-dimethoxystilbene, isolated from Dracaena loureiri, exhibited potent but non-selective inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net In studies on lipid peroxidation, this compound was one of the most effective compounds at inhibiting the process. nih.gov Furthermore, computational docking studies have supported the interaction of stilbenoids with inflammatory enzymes like COX-2 and 5-lipoxygenase (5-LOX). muni.cz While direct studies on this compound's effect on the androgen receptor are lacking, its close analog pterostilbene has been shown to inhibit its expression in castrate-resistant prostate cancer cells. umass.edunih.gov The potential for this compound analogs to act as DNA topoisomerase I inhibitors has also been explored through chemical synthesis. mdpi.com

Gene Expression and Transcriptomic Changes

This compound can influence cellular function by altering the expression of specific genes.

One of the most direct demonstrations of this compound's effect on gene expression comes from aquatic toxicology studies. In an investigation of stilbenes from Scotch pine, this compound (referred to as P3 in the study) was shown to weakly induce the expression of vitellogenin (VTG), an egg-yolk precursor protein, in the primary liver cells of rainbow trout. nih.govresearchgate.net This estrogenic effect was also accompanied by an induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for xenobiotic exposure, in a rat hepatoma cell line (H4IIE). nih.govresearchgate.net Among the stilbenes tested, this compound was the most potent inducer of EROD activity in the H4IIE cells and was the only one to cause a significant EROD induction in juvenile rainbow trout in vivo. nih.govresearchgate.net

| Gene/Protein | Organism/Cell Line | Effect of this compound | Potency Comparison | Reference |

| Vitellogenin (VTG) | Rainbow trout (Oncorhynchus mykiss) hepatocytes | Weak induction | Less potent than chlorinated pinosylvin (B93900) monomethyl ether (Cl-P2) but more potent than pinosylvin (P1). | nih.govresearchgate.net |

| EROD Activity (CYP1A1) | Rat hepatoma cell line (H4IIE) | Induction | Most potent among tested stilbenes (P1, P2, P3, Cl-P2). 1.11 × 10⁻⁵ to 1.20 × 10⁻⁶ as potent as TCDD. | nih.govresearchgate.net |

| EROD Activity (CYP1A1) | Juvenile rainbow trout (Oncorhynchus mykiss) | Fourfold induction above controls | Only tested stilbene to show in vivo induction. | nih.govresearchgate.net |

Transcriptomic analyses in Scots pine have also been conducted to understand the biosynthesis of stilbenes, where this compound is found in minute amounts. nih.govbiorxiv.org These studies focus on the plant's gene expression in response to stressors that lead to the production of stilbenes, rather than the transcriptomic effects of the compound itself when administered to other organisms. nih.govbiorxiv.org

Host-Directed Therapeutic Mechanisms (e.g., macrophage activity)

The therapeutic potential of this compound and its analogs extends to host-directed therapies, which aim to modulate the host's immune response to combat pathogens. Research has particularly highlighted its role in influencing macrophage activity, a key component of the innate immune system.

Analogs of this compound have demonstrated activity against intracellular pathogens within macrophages. nih.govresearchgate.net For instance, studies have explored the efficacy of these compounds against Mycobacterium tuberculosis residing within murine macrophage cells. nih.gov One study identified a lead stilbene analog, SK-03-92, which was effective at killing M. tuberculosis inside these immune cells, suggesting a mechanism that assists macrophages in clearing the infection. nih.govresearchgate.net This approach is part of a broader strategy to develop drugs that enhance the host's ability to eliminate mycobacteria. nih.gov

The immunomodulatory effects of stilbene compounds on macrophages are a critical aspect of their host-directed therapeutic potential. While direct studies on this compound's effect on macrophage polarization are limited, research on structurally related stilbenoids provides significant insights. For example, certain dihydroxystilbenes have been shown to inhibit the differentiation and activation of M2-polarized macrophages. iiarjournals.org This is relevant as M2 macrophages can be exploited by pathogens and are involved in tumor progression. iiarjournals.org Furthermore, stilbenoids have been observed to modulate inflammatory pathways in macrophages, such as the NF-κB signaling pathway, which is crucial in the response to infections and inflammation. muni.cz Compounds structurally similar to this compound, such as 3-hydroxy-4,5-dimethoxystilbene, have been noted for their ability to influence the immune system. frontiersin.org

These findings collectively suggest that this compound may act as a host-directed therapeutic agent by modulating macrophage functions to enhance pathogen clearance and regulate inflammatory responses.

In silico Molecular Docking Studies and Computational Modeling

In silico molecular docking and computational modeling have become invaluable tools for elucidating the molecular mechanisms of action for compounds like this compound. These studies predict the binding affinity and interaction patterns between a ligand (the compound) and a target protein, offering insights into its potential biological activity.

Molecular docking studies have been employed to investigate the interaction of this compound and its analogs with various biological targets. One area of investigation has been its potential as an anti-androgenic agent. In a study using AutoDock 4, a methoxylated analog of resveratrol, pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene), was docked into the ligand-binding domain (LBD) of the Androgen Receptor (AR). nih.gov The modeling aimed to understand the structural basis for the anti-androgenic activity observed in experimental assays. nih.gov

Another significant application of docking studies for stilbene derivatives has been in understanding their role in overcoming multidrug resistance (MDR) in cancer. MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.net Computational studies have been used to screen stilbenoids for their potential to inhibit P-gp. For example, dimethoxylated stilbene derivatives were evaluated for their binding to P-gp, with the goal of identifying compounds that could act as chemosensitizers in cancer therapy. researchgate.net

Furthermore, network pharmacology combined with molecular docking has been used to explore the complex mechanisms of traditional medicines. In one such study, this compound was identified as an active component of a formulation used for Type 2 Diabetes Mellitus (T2DM). nih.gov Molecular docking was subsequently used to verify the binding of this compound to key protein targets involved in the disease pathway, such as AKT1 and IL6. nih.gov

Similarly, the anti-inflammatory properties of stilbenoids have been investigated using computational methods. Docking simulations were performed to analyze the interaction of various stilbenoids with key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the transcription factor NF-κB. muni.cz These studies help to confirm and explain the anti-inflammatory effects observed in in vitro assays. muni.cz

The data from these computational studies are often presented in terms of binding energy, which indicates the stability of the ligand-protein complex.

Table 1: Summary of Molecular Docking Studies on Dimethoxystilbene and Related Compounds

| Compound Type | Protein Target | Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| Pterostilbene (analog) | Androgen Receptor (AR) | AutoDock 4 | Modeled binding to the AR ligand-binding domain to understand anti-androgenic activity. | nih.gov |

| Dimethoxystilbene derivatives | P-glycoprotein (P-gp) | Not Specified | Predicted binding interactions to evaluate potential for overcoming multidrug resistance. | researchgate.net |

| This compound | T2DM-related targets (e.g., AKT1, IL6) | Not Specified | Verified binding to core targets identified through network pharmacology. | nih.gov |

| Stilbenoids | COX-2, 5-LOX, NF-κB | Not Specified | Confirmed interactions, supporting in vitro anti-inflammatory results. | muni.cz |

These in silico approaches are crucial for rational drug design, allowing researchers to predict the activity of novel compounds and to understand the structure-activity relationships that govern their therapeutic effects.

Structure Activity Relationship Sar of 3,5 Dimethoxystilbene and Analogs

Impact of Substituents on Biological Activities

Methoxylation Patterns and Their Influence on Efficacy

The presence and position of methoxy (B1213986) groups (–OCH₃) on the stilbene (B7821643) scaffold are critical determinants of biological activity. Methoxylation generally increases the lipophilicity of the molecule, which can enhance cell uptake and bioavailability. nih.govmdpi.commdpi.com This increased lipophilicity is thought to be a reason for the higher bioactivity of some methoxylated stilbenes compared to their hydroxylated counterparts. mdpi.commdpi.com

Studies have shown that methoxylation can enhance the affinity of stilbenes for certain proteins and protect the molecule from rapid metabolic degradation, such as glucuronidation, which is common for hydroxylated stilbenes. nih.govnih.gov For instance, the fully methylated analog of resveratrol (B1683913), (E)-3,5,4′-trimethoxystilbene, has shown potential as a vascular-targeting agent. nih.gov

In a study comparing a series of methoxylated and hydroxylated stilbenes, the methoxylated compounds demonstrated greater bioactivity in assays measuring toxicity and inhibition of germline tumor growth in C. elegans. nih.gov This enhanced activity did not appear to be a result of differential uptake, suggesting that methoxylation may lead to increased interactions with biological targets or protect the compounds from metabolic inactivation. nih.gov

However, the effect of methoxylation is not always straightforward and can be dependent on the specific biological endpoint being measured. For example, while some methoxylated stilbenes show increased anticancer and cytotoxic activity, pinosylvin (B93900) monomethyl ether has been reported to have lower antifungal and antibacterial activity than its non-methylated form, pinosylvin. mdpi.com A quantitative structure-activity relationship (QSAR) study on stilbenes' antileukemic activity indicated a negative correlation with the number of methoxy groups on the B-ring. sciforum.net This highlights the need to carefully balance the number and position of methoxy and hydroxyl groups to optimize a desired biological effect. nih.gov

Table 1: Impact of Methoxylation on Stilbene Activity

| Compound | Key Structural Feature | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| Pterostilbene (B91288) | Two methoxy groups, one hydroxyl group | Increased lipophilicity, bioavailability, and metabolic stability compared to resveratrol. nih.govmdpi.com | nih.govmdpi.com |

| (E)-3,5,4′-Trimethoxystilbene | Fully methylated resveratrol analog | Potential as a vascular-targeting agent. nih.gov | nih.gov |

| Methoxylated Stilbenes | General | Greater bioactivity in C. elegans toxicity and tumor inhibition assays compared to hydroxylated stilbenes. nih.gov | nih.gov |

Hydroxy Substitutions and Their Role in Activity

The number and position of hydroxyl (–OH) groups are fundamental to the biological activities of stilbenoids, contributing to their antioxidant, anti-inflammatory, and anticancer properties. nih.gov The presence of a 4'-hydroxyl group is a common structural feature among stilbenes with estrogen receptor antagonistic activity. nih.gov

Increasing the number of hydroxyl groups, particularly at the ortho position on the phenol (B47542) ring, can enhance antioxidant and cytotoxic activity. nih.gov For example, piceatannol (B1677779), with an additional hydroxyl group compared to resveratrol, exhibits stronger anticancer activity, which is attributed to the ortho-position of the hydroxyl group. mdpi.com However, a major drawback of hydroxylated stilbenes is their rapid metabolism and low bioavailability, which can limit their clinical application. nih.gov

Structure-activity relationship studies have revealed that a free phenolic group in the para position of the aromatic ring appears to be necessary for the cytotoxic effects of some stilbene derivatives. mdpi.com Conversely, other studies have found that hydroxylation may decrease the binding affinity of stilbenes to certain proteins. nih.gov A QSAR analysis of stilbenoids' antileukemic activity showed a negative correlation with the number of hydroxyl groups. sciforum.net This suggests a complex interplay where the beneficial antioxidant and specific binding properties conferred by hydroxyl groups may be offset by decreased bioavailability and interactions with other cellular components.

Table 2: Influence of Hydroxy Substitutions on Stilbene Activity

| Compound/Feature | Key Structural Feature | Observed Biological Effect | Reference(s) |

|---|---|---|---|

| Piceatannol | Ortho-hydroxyl group | Stronger anticancer activity than resveratrol. mdpi.com | mdpi.com |

| 4'-Hydroxy Group | Substitution at the 4' position | Common feature for estrogen receptor antagonists. nih.gov | nih.gov |

| Increased Hydroxyl Groups | Multiple -OH groups, especially ortho | Enhanced antioxidant and cytotoxic activity. nih.gov | nih.gov |

| Hydroxylated Stilbenes | General | Rapid metabolism and low bioavailability. nih.gov | nih.gov |

Halogenation and Other Functional Group Additions

The introduction of halogens and other functional groups onto the stilbene scaffold is a strategy employed to modify the molecule's physicochemical properties and biological activity. Halogenation, for instance, can increase the permeability of stilbenes across bacterial cell membranes, potentially enhancing their antibacterial effect. researchgate.net The addition of a bromine atom at the 4' position has been shown to significantly enhance the antibacterial properties of stilbene. researchgate.net

In a study of 3,5-dimethoxystilbene analogs, the introduction of various substituents led to compounds with specific activities. For example, certain halogenated derivatives showed moderate inhibitory activity against various pathogens. nih.gov The synthesis of stilbenes with different substitutions on the phenyl rings, including halogens, has been shown to positively affect their cytotoxicity. rsc.org

Stereoisomeric Effects on Biological Activity (cis- vs. trans-3,5-Dimethoxystilbene)

Stilbenes exist as two stereoisomers, cis (Z) and trans (E), due to the presence of a central carbon-carbon double bond. The geometric configuration plays a crucial role in their biological activity, with the two isomers often exhibiting different pharmacological effects. sciforum.net The trans-isomer is generally the more stable and common form found in nature. mdpi.com

For this compound, studies have shown that the cis-isomer can have significantly higher nematicidal activity against the pinewood nematode (Bursaphelenchus xylophilus) compared to the trans-isomer, which showed no significant activity. mdpi.com Similarly, in the case of 3,5-dihydroxystilbene, the cis-isomer was found to be a more potent inhibitor of mushroom tyrosinase than its trans-counterpart. nih.gov

Conversely, some studies have reported that the E-isomer of certain stilbenes, like resveratrol, displays higher antiproliferative activity. rsc.org The bioassay-guided fractionation of Lonchocarpus punctatus led to the isolation of both trans- and cis-isomers of this compound, with the focus of the subsequent cytotoxic evaluation being on other isolated tetramethoxystilbene compounds. unirioja.es It is important to note that isomerization from the trans to the cis form can occur under certain conditions, such as exposure to light. cymitquimica.com The differing biological activities of the stereoisomers underscore the importance of stereochemistry in the design and evaluation of stilbene-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. Several QSAR studies have been conducted on stilbene derivatives to understand the key structural features that govern their biological effects and to design more potent and selective compounds. nih.govmdpi.com

These studies often employ methods like multiple linear regression to develop equations that correlate molecular descriptors with biological activity. sciforum.net For instance, a QSAR analysis was performed on a series of trans-stilbenoid diaryl compounds to model their COX-2 inhibitory activities. nih.govresearchgate.net Another study focused on developing a 3D-QSAR model for trans-stilbene (B89595) derivatives as inhibitors of the enzyme CYP1B1, an important target in cancer therapy. mdpi.comdntb.gov.ua The resulting model showed good predictive ability and provided valuable information for the rational design of new CYP1B1 inhibitors. mdpi.comdntb.gov.ua

A QSAR study on the antileukemic activity of a set of stilbenes revealed that properties like boiling point, the number of cis-bonds, and the number of methyl groups had a positive correlation with activity. In contrast, the number of methoxy groups on the B-ring and the number of hydroxyl groups showed a negative correlation. sciforum.net Such QSAR models are instrumental in the virtual screening of compound libraries and in the knowledge-based design of new inhibitors with improved affinity for their biological targets. mdpi.com

Analog Development and Optimization Strategies

The development of analogs of this compound and other stilbenoids is a key strategy to improve their therapeutic potential by enhancing bioactivity, bioavailability, and target specificity. nih.govresearchgate.net A primary approach involves the modification of substituent groups on the stilbene scaffold.

One common strategy is the methylation of hydroxyl groups to increase lipophilicity and metabolic stability, thereby improving cellular uptake and protecting the compound from rapid degradation. nih.gov This can lead to enhanced bioavailability and, in some cases, higher bioactivity. mdpi.commdpi.com However, a careful balance between hydroxyl and methoxy groups is often necessary to achieve the desired effect. nih.gov

Another optimization strategy is the introduction of various functional groups, such as halogens, to modulate the electronic properties and membrane permeability of the molecule. researchgate.netresearchgate.netrsc.org The synthesis of hybrid molecules, where the stilbene scaffold is combined with other pharmacologically active moieties, is also a promising approach. rsc.org For example, the development of ferrocenyl-analogs of stilbenes has been explored. mdpi.com

Furthermore, structural modifications are aimed at improving solubility and targeting. This can be achieved by adding polar groups or by conjugating the stilbene analogs with molecules like mannose or glucose. rsc.org The development of prodrugs, such as phosphate (B84403) and carbamate (B1207046) derivatives, is another tactic to enhance solubility and delivery. rsc.org These optimization strategies, often guided by SAR and QSAR studies, are crucial for translating the therapeutic potential of natural stilbenes into effective clinical candidates.

Pharmacokinetics and Metabolism in Animal Models

Absorption and Distribution Studies (e.g., in rats, mice)

The absorption and distribution of stilbene (B7821643) compounds are significantly influenced by their chemical structure. mdpi.com Studies in animal models, including rats and mice, are crucial for understanding how these compounds are taken up and spread throughout the body. bienta.net

While specific absorption and distribution data for 3,5-DMS is not extensively detailed in the provided research, studies on its isomers, trans-2,3-Dimethoxystilbene (2,3-DMS) and trans-3,4-Dimethoxystilbene (3,4-DMS), in Sprague-Dawley rats offer significant insights. mdpi.comnih.gov Following intravenous administration, both isomers showed notable differences in their volume of distribution. mdpi.comnih.gov The volume of distribution of the central compartment (Vc) for 2,3-DMS was 2.71 L/kg, whereas 3,4-DMS exhibited a more extensive distribution with a Vc of 5.58 L/kg. mdpi.comnih.gov This indicates that the positioning of the methoxy (B1213986) groups has a clear impact on the distribution profile of these compounds. mdpi.com

In mice, a comparative study of resveratrol (B1683913) and a synthetic analogue, trans-3,4,5,4′-tetramethoxystilbene (DMU 212), showed that resveratrol achieved significantly higher concentration levels in the plasma and liver. researchgate.net Conversely, DMU 212 demonstrated superior availability in the small intestine and colon, suggesting that methoxylated stilbenes may have preferential distribution to the gastrointestinal tract. researchgate.net The ratio of the area under the curve (AUC) for resveratrol compared to DMU 212 was 3.5 for plasma and 5.0 for the liver, but only 0.1 for the small intestinal mucosa and 0.15 for the colonic mucosa. researchgate.net

| Compound | Animal Model | Parameter | Value | Source |

|---|---|---|---|---|

| 2,3-Dimethoxystilbene (2,3-DMS) | Sprague-Dawley Rat | Volume of Distribution (Vc) | 2.71 ± 0.51 L/kg | mdpi.comnih.gov |

| 3,4-Dimethoxystilbene (3,4-DMS) | Sprague-Dawley Rat | Volume of Distribution (Vc) | 5.58 ± 1.73 L/kg | mdpi.comnih.gov |

Biotransformation Pathways (Phase I and Phase II Metabolism in non-human liver systems)

Drug metabolism is a biotransformation process that typically occurs in two phases: Phase I and Phase II. nih.govwikipedia.org Phase I reactions introduce or expose functional groups (e.g., -OH) through processes like oxidation, reduction, or hydrolysis. nih.govpharmacologyeducation.org Phase II reactions involve the conjugation of these groups with endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to form more water-soluble metabolites that are easier to excrete. wikipedia.orgdrughunter.com The liver is a principal site for these metabolic activities. nih.gov

Studies using mouse liver microsomes have confirmed that 3,5-dimethoxystilbene undergoes metabolic transformation. google.com The nature of this biotransformation is heavily influenced by its methoxy groups, which distinguishes its metabolic fate from hydroxylated stilbenes like resveratrol. d-nb.info While resveratrol is subject to extensive Phase II metabolism, methoxylated stilbenes are metabolized more slowly and often undergo Phase I reactions first. researchgate.netd-nb.info

Phase I metabolism of methoxylated stilbenes often involves hydroxylation and demethylation. researchgate.netpharmacologyeducation.org Research has shown that stilbenes with a 3,5-dimethoxy moiety can undergo direct aromatic hydroxylation. grafiati.com For example, the resveratrol analogue 3,5,4′-trimethoxystilbene can be treated to yield hydroxylated methoxystilbenes. grafiati.com Similarly, the metabolism of the related compound trans-3,4,5,4′-tetramethoxystilbene (DMU 212) in mouse liver microsomes results in products of metabolic hydroxylation and O-demethylation. researchgate.net This indicates that hydroxylation is a key Phase I biotransformation pathway for 3,5-DMS and its analogues.

Phase II conjugation reactions, particularly glucuronidation and sulfation, are the primary metabolic pathways for hydroxylated stilbenes like resveratrol. chiro.orgulisboa.ptulisboa.pt In animal models, resveratrol is extensively converted in the liver and kidney to its glucuronide and sulfate conjugates to facilitate excretion. researchgate.netd-nb.infochiro.org

However, the presence of methoxy groups, as in 3,5-DMS, tends to block these rapid conjugation reactions. d-nb.info This structural difference leads to a slower rate of metabolism and excretion for methoxylated stilbenes compared to their hydroxylated counterparts. d-nb.info Therefore, while glucuronidation and sulfation are major metabolic routes for resveratrol, they are less significant for 3,5-DMS, which primarily undergoes Phase I metabolism before any potential conjugation.

Hydroxylation Metabolites

Excretion Routes and Half-life in Preclinical Species

The elimination half-life is the time required for a drug's concentration to decrease by half in the body. nih.gov This parameter, along with the routes of excretion (typically urine and feces), determines the duration of a compound's action. researchgate.netmdpi.comfrontiersin.org

In preclinical studies with rats, the primary routes of excretion for many compounds are via urine and feces. researchgate.netfrontiersin.org For the dimethoxystilbene isomers, pharmacokinetic studies in rats provide specific half-life data. mdpi.comnih.gov After intravenous administration, 2,3-DMS had a fairly long terminal elimination half-life (t½ λZ) of 288.9 minutes. mdpi.comnih.gov In contrast, 3,4-DMS was cleared much faster and had a shorter mean residence time. mdpi.comnih.gov These findings underscore that the structural arrangement of the methoxy groups significantly affects the elimination and half-life of these compounds. mdpi.com

| Compound | Animal Model | Parameter | Value | Source |

|---|---|---|---|---|

| 2,3-Dimethoxystilbene (2,3-DMS) | Sprague-Dawley Rat | Terminal Elimination Half-life (t½ λZ) | 288.9 ± 92.9 min | mdpi.comnih.gov |

| 3,4-Dimethoxystilbene (3,4-DMS) | Sprague-Dawley Rat | Mean Transit Time (MTT) | 61.4 ± 27.1 min | mdpi.comnih.gov |

Influence of Chemical Structure on Pharmacokinetic Parameters (e.g., comparing 2,3-DMS, 3,4-DMS, and 3,5-DMS with resveratrol)

The chemical structure of stilbenoids profoundly dictates their pharmacokinetic behavior. mdpi.com Comparisons between different dimethoxystilbene isomers and the parent compound, resveratrol, clearly illustrate this principle.

Studies directly comparing 2,3-DMS and 3,4-DMS in rats revealed distinct pharmacokinetic profiles. mdpi.comnih.gov 3,4-DMS showed more extensive distribution (Vc: 5.58 L/kg vs. 2.71 L/kg for 2,3-DMS) and faster clearance (Cl: 143.4 mL/min/kg vs. 52.0 mL/min/kg for 2,3-DMS). mdpi.comnih.gov Consequently, 3,4-DMS had a shorter residence time in the body. mdpi.comnih.gov Following oral administration, both isomers exhibited poor bioavailability, with that of 3,4-DMS being even poorer than 2,3-DMS. mdpi.comnih.gov This demonstrates that even a subtle shift in the position of the two methoxy groups on the stilbene backbone leads to significant changes in ADME properties. mdpi.com

When comparing methoxylated stilbenes to resveratrol, the most striking difference lies in their metabolic stability and distribution. researchgate.net Resveratrol is known for its rapid and extensive metabolism via sulfation and glucuronidation, which limits its systemic bioavailability. researchgate.netchiro.orgulisboa.pt In contrast, methoxylation, as seen in 3,5-DMS and its analogues, blocks these Phase II conjugation sites. d-nb.info This leads to slower metabolism, which may enhance in vivo bioactivity despite potentially lower plasma concentrations. researchgate.netd-nb.info For instance, the tetramethoxy-stilbene analogue DMU 212 achieved much higher concentrations in the gastrointestinal tract than resveratrol, suggesting its potential suitability for targeting colorectal tissues. researchgate.net

| Compound | Volume of Distribution (Vc) (L/kg) | Clearance (Cl) (mL/min/kg) | Mean Transit Time (MTT) (min) | Terminal Half-life (t½) (min) | Source |

|---|---|---|---|---|---|

| 2,3-Dimethoxystilbene | 2.71 ± 0.51 | 52.0 ± 7.0 | 131.0 ± 4.5 | 288.9 ± 92.9 | mdpi.comnih.gov |

| 3,4-Dimethoxystilbene | 5.58 ± 1.73 | 143.4 ± 40.5 | 61.4 ± 27.1 | Not specified | mdpi.comnih.gov |

Advanced Analytical Methodologies for 3,5 Dimethoxystilbene Research

Chromatographic Techniques

Chromatography is fundamental to the separation and isolation of 3,5-dimethoxystilbene from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of stilbenoids, including this compound. Its versatility allows for separation based on polarity using either normal-phase or reversed-phase systems, often coupled with a Ultraviolet-Visible (UV) detector for quantification.

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, trans-3,5-dimethoxystilbene has been used as an internal standard in a validated HPLC-UV method for quantifying other stilbene (B7821643) analogs. nih.gov In one such method, the analysis was performed with a gradient delivery of an acetonitrile-water mixture at 40°C, where trans-3,5-dimethoxystilbene had a retention time of 8.4 minutes. nih.gov

Normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, has also been successfully applied. In one study, trans-3,5-dimethoxystilbene was separated using a hexane (B92381) and 2-propanol gradient, eluting at 13.8 minutes. dss.go.th The choice between reversed-phase and normal-phase depends on the sample matrix and the other compounds present.

| HPLC Method | Stationary Phase | Mobile Phase | Retention Time (min) | Reference |

| Reversed-Phase | C18 | Acetonitrile/Water (gradient) | 8.4 | nih.gov |

| Normal-Phase | Silica | Hexane/2-Propanol (gradient) | 13.8 | dss.go.th |

Gas Chromatography–Mass Spectrometry (GC–MS)